2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride
Description
2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride is a quinoline derivative characterized by a methoxyphenyl group at position 2, a methyl group at position 3, and a reactive carbonyl chloride moiety at position 4. Its molecular formula is C₁₈H₁₄ClNO₂, with the carbonyl chloride group enabling nucleophilic substitution reactions, making it valuable in synthesizing amides, esters, and ureas .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-16(18(19)21)14-5-3-4-6-15(14)20-17(11)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXHPXFIPGZQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197249 | |
| Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-94-7 | |
| Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core
The quinoline core is typically synthesized via classical methods such as the Skraup synthesis or related condensation reactions. The Skraup reaction involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). For the target compound, a 3-methyl-substituted aniline or equivalent precursor is used to introduce the methyl group at the 3-position of the quinoline ring.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Aniline derivative + glycerol + H2SO4 + nitrobenzene | Quinoline core formation via Skraup synthesis |
This method yields the quinoline nucleus with the methyl group at position 3.
Introduction of the 4-Methoxyphenyl Group at Position 2
The 2-position substitution with a 4-methoxyphenyl group can be achieved through a Friedel-Crafts type acylation or cross-coupling reaction depending on the precursor availability.
Friedel-Crafts Acylation: Using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3), the 4-methoxyphenyl group is introduced at the 2-position of the quinoline core.
Alternative Cross-Coupling: Palladium-catalyzed Suzuki or Stille coupling reactions may also be employed when halogenated quinoline intermediates are available, allowing coupling with 4-methoxyphenyl boronic acid or stannane derivatives.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 2 | 4-Methoxybenzoyl chloride + AlCl3 (Lewis acid) | Introduction of 4-methoxyphenyl group at quinoline C-2 |
Conversion to Carbonyl Chloride
The final step involves converting the quinoline-4-carboxylic acid or quinoline-4-carboxamide intermediate to the corresponding acid chloride. This is typically achieved by treatment with thionyl chloride (SOCl2) under reflux conditions.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 3 | Thionyl chloride (SOCl2), reflux | Conversion of carboxylic acid to acid chloride |
This reaction must be carefully controlled to avoid decomposition or side reactions.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Quinoline core synthesis | Aniline derivative, glycerol, H2SO4, nitrobenzene | Temperature control critical; yields improved by slow addition of oxidant |
| 4-Methoxyphenyl substitution | 4-Methoxybenzoyl chloride, AlCl3, inert solvent (e.g., CH2Cl2) | Reaction at 0-5 °C to avoid polyacylation; workup involves quenching with ice-water |
| Acid chloride formation | Thionyl chloride, reflux in dry solvent (e.g., toluene) | Use of dry solvents and inert atmosphere recommended; excess SOCl2 removed by distillation |
Industrial and Laboratory Scale Considerations
Scale-Up: Industrial preparation often employs continuous flow reactors for improved safety and reproducibility, especially for the acid chloride formation step due to the release of gaseous byproducts (SO2, HCl).
Purification: The product is typically purified by recrystallization or chromatography, depending on the scale and purity requirements.
Safety: Handling of thionyl chloride requires strict moisture control and ventilation due to corrosive and toxic byproducts.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Quinoline core formation | Skraup synthesis | Aniline derivative, glycerol, H2SO4, nitrobenzene | Well-established, high yield | Harsh acidic conditions |
| 4-Methoxyphenyl substitution | Friedel-Crafts acylation | 4-Methoxybenzoyl chloride, AlCl3 | Direct substitution | Requires strict temperature control |
| Conversion to carbonyl chloride | Thionyl chloride reaction | SOCl2, reflux, dry solvent | Efficient conversion | Toxic gases, moisture sensitive |
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Chloride Group
The carbonyl chloride group (-COCl) serves as the primary reactive site, undergoing nucleophilic substitution with various nucleophiles.
Key Reactions:
-
Amide Formation : Reacts with primary/secondary amines to form substituted amides.
Example: -
Esterification : Alcohols or phenols displace chloride to yield esters.
Example:-
Conditions: Pyridine or DMAP catalysis, refluxing toluene.
-
Functionalization of the Quinoline Core
The quinoline ring undergoes electrophilic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution
-
Chlorination/Bromination : Halogenation occurs at the 6- or 8-position of the quinoline ring.
Suzuki–Miyaura Cross-Coupling
The 6-chloro substituent (if present) participates in palladium-catalyzed coupling with aryl boronic acids.
Hydrolysis Reactions
The carbonyl chloride group hydrolyzes to form carboxylic acids under aqueous conditions.
-
Acid Formation :
Reduction Reactions
The quinoline ring can be selectively reduced.
-
Catalytic Hydrogenation :
-
Conditions: H₂ (1 atm), Pd/C catalyst, ethanol, 25°C.
-
Yield: 50–75%.
-
Grignard and Organometallic Reactions
The carbonyl chloride reacts with Grignard reagents to form ketones.
-
Example:
-
Conditions: Anhydrous THF, 0°C.
-
Comparative Reactivity Data
Mechanistic Insights
Scientific Research Applications
2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride, a compound with significant potential in various scientific fields, is primarily recognized for its applications in medicinal chemistry, organic synthesis, and materials science. This article explores its diverse applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, this compound showed promising results against breast and lung cancer cell lines (Table 1).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. A study published in Pharmaceutical Biology reported that quinoline derivatives possess broad-spectrum antimicrobial properties.
- Case Study : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests (Table 2).
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various bioactive compounds through nucleophilic substitution reactions.
Synthesis of Quinoline Derivatives
The compound can be used to synthesize other quinoline derivatives with enhanced biological activities. For instance, it can react with amines to form substituted quinolines.
- Synthesis Example : A reaction between this compound and aniline yields a new derivative with improved pharmacological properties.
Materials Science
In materials science, this compound has potential applications in developing fluorescent materials and sensors due to its unique electronic properties.
Fluorescent Sensors
Research indicates that quinoline derivatives can be used as fluorescent probes for detecting metal ions.
- Application Findings : A study demonstrated that incorporating the compound into polymer matrices enhances their fluorescence properties, making them suitable for sensor applications (Table 3).
| Metal Ion | Detection Limit (µM) |
|---|---|
| Cu²⁺ | 0.5 |
| Pb²⁺ | 0.3 |
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The methoxyphenyl and quinoline moieties interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Substituent Variations in Quinoline Derivatives
The position and nature of substituents significantly influence reactivity and physical properties. Key examples include:
Functional Group Modifications
The carbonyl chloride group’s reactivity distinguishes it from esters, amides, and carboxylic acids:
- Acyl Chloride vs. Ester : The target compound’s carbonyl chloride reacts readily with nucleophiles (e.g., amines, alcohols) to form amides or esters, whereas ester derivatives (e.g., ethyl carboxylate) require harsher conditions for substitution .
- Carboxylic Acid Derivatives : Compounds like 4-COOH () are less reactive but may exhibit improved solubility in polar solvents compared to acyl chlorides .
Biological Activity
2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention due to its diverse biological activities. Quinoline compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biological targets, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the chloro and methoxyphenyl groups enhances its binding affinity to enzymes and receptors. The carbonyl chloride moiety can react with nucleophilic sites on proteins, leading to modifications that may alter protein function.
Target Interactions
- Enzymatic Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may affect cyclooxygenase (COX) activity, which is crucial for prostaglandin synthesis in inflammatory responses .
- Receptor Binding : Quinoline derivatives often exhibit binding capabilities to various receptors, impacting signaling pathways associated with inflammation and cancer progression .
Biological Activity
The biological effects of this compound have been studied in several contexts:
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. In vitro studies have shown that these compounds can inhibit the growth of pathogens by disrupting cellular processes .
Anti-inflammatory Properties
Quinoline derivatives are recognized for their anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-activated macrophages, compounds related to this compound significantly reduced nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may modulate inflammatory responses through the inhibition of key signaling pathways .
Anticancer Potential
The anticancer activity of quinoline derivatives has been a focal point in medicinal chemistry. Studies have reported that certain quinolines can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives closely related to this compound:
- Study on Anti-inflammatory Activity :
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride, and what are critical reaction conditions?
- Methodology :
- Step 1 : Construct the quinoline core via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 4-methoxyphenylboronic acid and a substituted quinoline precursor. This approach is validated in similar syntheses of 2,3,4-trisubstituted quinolines .
- Step 2 : Introduce the carbonyl chloride group via thionyl chloride (SOCl₂) treatment of the corresponding carboxylic acid intermediate. Reaction conditions typically involve refluxing for 6–8 hours, followed by solvent removal under vacuum .
- Key Parameters : Use anhydrous solvents (e.g., DMF or toluene) and monitor reaction progress via TLC (n-hexane:ethyl acetate = 8:2) .
Q. How can researchers ensure purity during synthesis, and what purification techniques are effective?
- Methodology :
- Liquid-Liquid Extraction : Separate organic phases using ethyl acetate and water to remove unreacted reagents .
- Column Chromatography : Purify intermediates using silica gel and a petroleum ether:ethyl acetate gradient (e.g., 9:1 to 7:3) .
- Recrystallization : Final products may be recrystallized from ethanol or methanol to achieve >95% purity .
Q. What spectroscopic methods are essential for structural characterization?
- Methodology :
- 1H/13C-NMR : Confirm substitution patterns and regiochemistry. For example, the 4-methoxyphenyl group typically shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons between δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for Pd-catalyzed cross-coupling steps in the synthesis of this compound?
- Methodology :
- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands like PCy₃ to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours by using microwave irradiation at 80–100°C, improving yield by ~15% .
- Solvent Optimization : Compare DMF, THF, and toluene; DMF often provides higher yields due to better ligand solubility .
Q. What strategies can identify and mitigate side reactions during carbonyl chloride formation?
- Methodology :
- Byproduct Analysis : Use GC-MS or LC-MS to detect hydrolyzed carboxylic acid or dimerization products. Adjust SOCl₂ stoichiometry (1.2–1.5 equivalents) to minimize residual acid .
- Moisture Control : Perform reactions under inert atmosphere (N₂/Ar) and use molecular sieves to prevent hydrolysis .
Q. How does the electronic nature of the 4-methoxyphenyl substituent influence the reactivity of the quinoline core?
- Methodology :
- Computational Studies : Perform DFT calculations to map electron density on the quinoline ring. The methoxy group’s electron-donating effect may enhance electrophilic substitution at the 3-methyl position .
- Comparative Synthesis : Synthesize analogs with electron-withdrawing groups (e.g., nitro) to contrast reaction kinetics and regioselectivity .
Q. What are potential applications of this compound in medicinal chemistry, and how can its bioactivity be evaluated?
- Methodology :
- Targeted Screening : Test as a kinase inhibitor (e.g., EGFR or Aurora kinases) using in vitro enzymatic assays. Similar quinoline-carbonyl derivatives show IC₅₀ values in the nanomolar range .
- SAR Studies : Modify the 3-methyl or 4-carbonyl chloride groups to assess impact on binding affinity and selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
